molecular formula C25H17BrN2O4 B5022747 4-[(E)-2-[3-bromo-4-[(2-cyanophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid CAS No. 835891-20-8

4-[(E)-2-[3-bromo-4-[(2-cyanophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid

Cat. No.: B5022747
CAS No.: 835891-20-8
M. Wt: 489.3 g/mol
InChI Key: CCJOJOCFGUBUPQ-FBHDLOMBSA-N
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Description

4-[(E)-2-[3-bromo-4-[(2-cyanophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and cyano functional groups

Properties

IUPAC Name

4-[(E)-2-[3-bromo-4-[(2-cyanophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN2O4/c1-31-23-12-16(10-21(14-28)17-6-8-18(9-7-17)25(29)30)11-22(26)24(23)32-15-20-5-3-2-4-19(20)13-27/h2-12H,15H2,1H3,(H,29,30)/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJOJOCFGUBUPQ-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-[3-bromo-4-[(2-cyanophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-[3-bromo-4-[(2-cyanophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-[(E)-2-[3-bromo-4-[(2-cyanophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-2-[3-bromo-4-[(2-cyanophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

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